molecular formula C8H10O3 B589625 Hydroxy Tyrosol-d4 CAS No. 1330260-89-3

Hydroxy Tyrosol-d4

Cat. No.: B589625
CAS No.: 1330260-89-3
M. Wt: 158.189
InChI Key: JUUBCHWRXWPFFH-KHORGVISSA-N
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Description

Hydroxy Tyrosol-d4, also known as 4-(2-Hydroxyethyl)-1,2-benzenediol-d4 or 2-(3,4-Dihydroxyphenyl)ethanol-d4, is a deuterated form of Hydroxy Tyrosol. This compound is a phenolic compound with potent antioxidant properties, commonly found in olives and olive oil. The deuterium labeling (d4) is used in research to study metabolic pathways and to trace the compound in biological systems due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy Tyrosol-d4 can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the hydroxylation of tyrosol using tyrosinase and glucose dehydrogenase. This enzymatic reaction converts tyrosol to Hydroxy Tyrosol with high specificity and yield . Another method involves the biomimetic synthesis using EDTA-Fe2+ coordination complex to simulate tyrosine hydroxylase, with hydrogen peroxide and ascorbic acid as oxygen and hydrogen donors, respectively .

Industrial Production Methods: Industrial production of this compound often involves the extraction from olive leaves, fruit, and oil production waste products. Biotechnological methods, such as microbial fermentation and enzymatic conversion, are increasingly being used due to their environmental sustainability and cost-effectiveness .

Mechanism of Action

Comparison with Similar Compounds

Hydroxy Tyrosol-d4 is unique due to its deuterium labeling, which provides stability and allows for precise tracing in metabolic studies. Similar compounds include:

This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in various scientific fields.

Biological Activity

Hydroxy Tyrosol-d4 (HT-d4) is a deuterated form of hydroxytyrosol, a phenolic compound primarily found in olive oil, recognized for its potent biological activities. This article delves into the biological activity of HT-d4, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and case analyses.

Antioxidant Activity

Hydroxytyrosol and its derivatives are renowned for their antioxidant properties , which play a crucial role in mitigating oxidative stress.

  • Mechanisms of Action : HT-d4 enhances the endogenous defense systems against oxidative stress by activating various cellular signaling pathways. One significant pathway involves the activation of nuclear factor E2-related factor 2 (Nrf2), which induces phase II detoxifying enzymes .
  • In Vitro Studies : In cell-free assays, HT-d4 demonstrated strong anti-radical activity, with IC50 values indicating superior antioxidant capacity compared to traditional antioxidants like ascorbic acid . The compound effectively neutralizes superoxide radicals and reduces lipid peroxidation in cellular models .

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (μg/mL)Comparison Control (Ascorbic Acid IC50)
DPPH Radical Scavenging21.33.8
ABTS Radical Scavenging6.542.8
Superoxide Radical Scavenging161.0Not provided

Anti-Inflammatory Effects

HT-d4 exhibits notable anti-inflammatory properties, which contribute to its potential therapeutic applications.

  • Cellular Mechanisms : In endothelial cells, HT-d4 suppresses inflammatory angiogenesis and reduces mitochondrial superoxide production . It also enhances superoxide dismutase (SOD) activity, which is vital for cellular defense against oxidative damage.
  • Clinical Implications : Regular intake of hydroxytyrosol has been linked to improved antioxidant profiles and modulation of inflammation-related gene expression in patients with atherosclerosis .

Anticancer Properties

The anticancer effects of HT-d4 have been extensively studied across various cancer cell lines.

  • Mechanisms of Action : HT-d4 induces apoptotic cell death in cancer cells through the generation of reactive oxygen species (ROS) and activation of the PI3K/Akt/FOXO3a signaling pathway . It has been shown to down-regulate epidermal growth factor receptor (EGFR) expression, thereby reducing cell proliferation in colon cancer models .
  • Case Studies :
    • Colon Cancer : In human colon cancer cells (DLD1), HT-d4 exhibited antiproliferative effects and induced apoptosis via caspase signaling pathways .
    • Breast Cancer : In MCF-7 breast cancer cells, HT-d4 showed enhanced effectiveness under hypoxic conditions, suggesting its potential utility in targeting tumor microenvironments .
    • Prostate Cancer : Studies indicate that HT-d4 inhibits androgen receptor expression and prostate-specific antigen secretion in androgen-dependent prostate cancer cells .

Table 2: Summary of Anticancer Activities

Cancer TypeMechanism of ActionObserved Effect
Colon CancerInduction of apoptosis via ROS generationDecreased cell proliferation
Breast CancerEnhanced efficacy under hypoxiaIncreased apoptosis
Prostate CancerInhibition of androgen receptorReduced tumor growth

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of HT-d4 is essential for evaluating its therapeutic potential.

  • Metabolism : After ingestion, hydroxytyrosol undergoes extensive metabolism, resulting in various metabolites that may influence its biological activity . The use of deuterated forms like HT-d4 allows for better tracking and quantification in biological studies.
  • Bioavailability : Studies have shown that the bioavailability of hydroxytyrosol can vary significantly based on dietary sources, with extra virgin olive oil providing higher plasma concentrations compared to other forms .

Properties

IUPAC Name

4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBCHWRXWPFFH-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857855
Record name 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330260-89-3
Record name 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydroxy Tyrosol-d4
Hydroxy Tyrosol-d4
Hydroxy Tyrosol-d4
Hydroxy Tyrosol-d4
4-Allylbenzene-1,2-diol
Hydroxy Tyrosol-d4

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